Cas no 1805919-01-0 (5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide)

5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide
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- Inchi: 1S/C6H4BrF2IN2O2S/c7-2-1-12-4(6(8)9)5(3(2)10)15(11,13)14/h1,6H,(H2,11,13,14)
- InChI Key: PWOCFNSLLRRJNL-UHFFFAOYSA-N
- SMILES: IC1C(=CN=C(C(F)F)C=1S(N)(=O)=O)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 324
- Topological Polar Surface Area: 81.4
- XLogP3: 1.4
5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029060107-1g |
5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide |
1805919-01-0 | 97% | 1g |
$1,504.90 | 2022-04-01 |
5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide Related Literature
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Additional information on 5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide
Professional Introduction to 5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide (CAS No. 1805919-01-0)
5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1805919-01-0, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of both bromo and iodine substituents, make it a versatile building block for the creation of novel therapeutic agents.
The 5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide molecule exhibits a pyridine core, which is a common scaffold in many pharmacologically relevant compounds. The substitution pattern on this core, featuring a bromo group at the 5-position, a difluoromethyl group at the 2-position, an iodine atom at the 4-position, and a sulfonamide moiety at the 3-position, endows the compound with distinct electronic and steric properties. These properties are crucial for its role in medicinal chemistry, particularly in the design of molecules that target specific biological pathways.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. The pyridine derivatives, including 5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide, have shown promise in this regard. For instance, studies have demonstrated their potential in inhibiting kinases and other enzymes involved in cancer progression. The bromo and iodine substituents are particularly valuable as they can participate in various chemical transformations, such as cross-coupling reactions, which are widely used in drug synthesis.
The sulfonamide group in the molecule is another critical feature that contributes to its biological activity. Sulfonamides are well-known for their broad spectrum of biological effects and have been incorporated into numerous drugs over the years. The presence of this group in 5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide suggests that it may exhibit properties such as antimicrobial activity or inhibition of metabolic pathways. Further research is needed to fully elucidate its potential therapeutic applications.
One of the most exciting aspects of working with compounds like 5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide is the opportunity to explore structure-activity relationships (SAR). By modifying different parts of the molecule, researchers can fine-tune its biological activity to achieve desired outcomes. For example, replacing the bromo group with another halogen or altering the position of the difluoromethyl group could lead to compounds with enhanced potency or selectivity.
The synthesis of 5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide involves several sophisticated steps that require careful optimization. The process typically begins with the preparation of a halogenated pyridine derivative, followed by functionalization at specific positions using appropriate reagents. The introduction of the sulfonamide group often requires multi-step reactions, including condensation and purification steps to ensure high yield and purity.
In terms of applications, 5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide has found utility not only in drug discovery but also in materials science and agrochemical research. Its unique structural features make it a valuable starting material for synthesizing complex molecules with diverse applications. For instance, researchers have explored its use in developing new types of organic semiconductors and liquid crystals due to its ability to form stable and ordered structures.
The growing interest in fluorinated compounds has also highlighted the importance of 5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide. Fluoroatoms are known to enhance metabolic stability and binding affinity in many drug candidates. The presence of two fluorine atoms in this compound makes it an attractive candidate for further investigation into fluorinated drug development.
In conclusion, 5-Bromo-2-(difluoromethyl)-4-iodopyridine-3-sulfonamide (CAS No. 1805919-01-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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